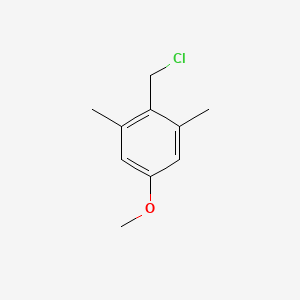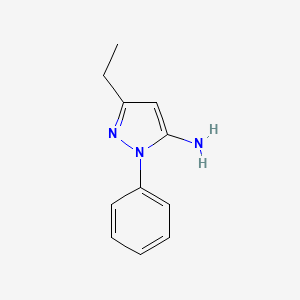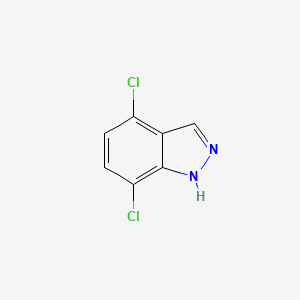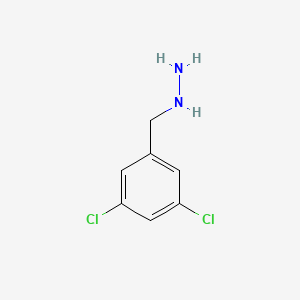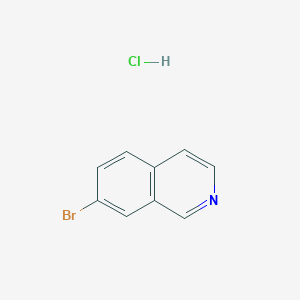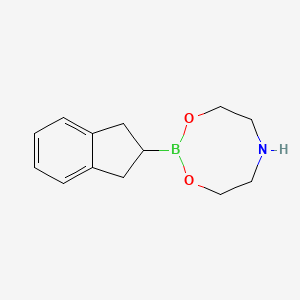
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Vue d'ensemble
Description
The compound “2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane” appears to contain an indene moiety, which is a polycyclic hydrocarbon. It also seems to contain a dioxazaborocane group, which is a type of heterocycle containing oxygen, nitrogen, and boron atoms .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have the planar aromatic indene system attached to the three-dimensional dioxazaborocane ring system. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the aromatic indene moiety and the heteroatoms in the dioxazaborocane ring. The boron atom, in particular, might be expected to have interesting reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indene moiety and the polar dioxazaborocane ring could influence properties such as solubility, melting point, and stability .Applications De Recherche Scientifique
Synthesis and Characterization of Arylboronic Acids and Oxaboroles
A study by Da̧browski et al. (2007) presents the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles using a derivative of protected phenylboronic acid. This research demonstrates the utility of such compounds in creating sterically hindered structures with high rotational barriers, which are valuable for designing complex molecular architectures (Da̧browski et al., 2007).
Tribological Performance of Novel Borate Esters
In the realm of mechanical engineering, Yan et al. (2014) explored the tribological performance of novel borate esters, including a dioxazaborocane derivative, as lubricant additives in rapeseed oil. These compounds exhibited high anti-wear and extreme pressure properties, highlighting their potential in improving the durability and efficiency of mechanical systems (Yan et al., 2014).
Fluorescent Probes for Sensing pH and Metal Cations
Tanaka et al. (2001) discussed the application of dioxazaborocane analogs in the development of fluorescent probes for sensing magnesium and zinc cations. These probes can detect pH changes in biological systems, offering tools for biochemical and medical research (Tanaka et al., 2001).
Antioxidant Properties of Indazole Derivatives
Research by Polo et al. (2016) on tetrahydroindazole derivatives, prepared using microwave-assisted synthesis, revealed moderate antioxidant activities. These findings suggest potential applications in developing therapeutic agents or dietary supplements with antioxidant properties (Polo et al., 2016).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives, including dioxazaborocanes, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. These compounds have potential applications in organic synthesis and drug development (Bacchi et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-2-4-12-10-13(9-11(12)3-1)14-16-7-5-15-6-8-17-14/h1-4,13,15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXCXOMNZXQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626608 | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
CAS RN |
501014-44-4 | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)tetrahydro-4H-1,3,6,2-dioxazaborocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501014-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)


![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)
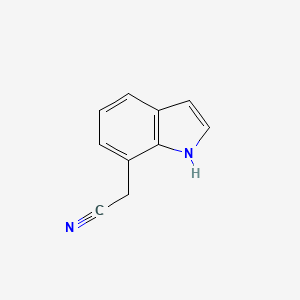
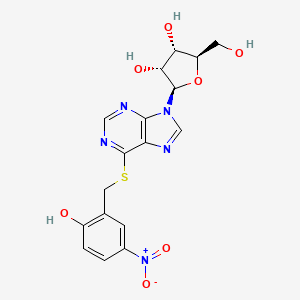
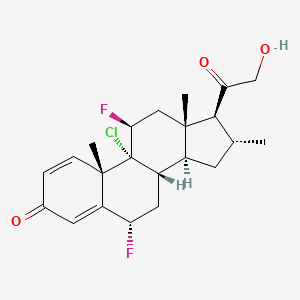
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)
